N-[(2S)-3-chloro-2-hydroxypropyl]benzamide
Description
N-[(2S)-3-Chloro-2-hydroxypropyl]benzamide is a chiral benzamide derivative characterized by a (2S)-configured 3-chloro-2-hydroxypropyl substituent. The compound’s structure combines a benzamide core with a secondary alcohol and a chlorine atom on adjacent carbons, conferring distinct electronic and steric properties. Its stereochemistry and functional groups make it relevant for studies in asymmetric synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-[(2S)-3-chloro-2-hydroxypropyl]benzamide |
InChI |
InChI=1S/C10H12ClNO2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14)/t9-/m1/s1 |
InChI Key |
ICNSYMQNURRLGB-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC[C@@H](CCl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(CCl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-3-chloro-2-hydroxypropyl]benzamide typically involves the reaction of benzoyl chloride with (S)-3-chloro-1,2-propanediol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-3-chloro-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
N-[(2S)-3-chloro-2-hydroxypropyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2S)-3-chloro-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of N-[(2S)-3-chloro-2-hydroxypropyl]benzamide with analogous benzamide derivatives:
Electronic and Steric Effects
- Chirality and Reactivity: The S-configuration in the target compound may influence biological activity or catalytic interactions, unlike non-chiral analogs like 3-chloro-N-(2-isopropylphenyl)benzamide .
- Electron-Withdrawing vs. Donating Groups : The chlorine atom in the target compound enhances electrophilicity at the benzamide core, contrasting with the electron-donating methoxy group in 2-hydroxy-N-(3-methoxyphenyl)benzamide .
- Hydrogen Bonding : The secondary alcohol in the target compound enables intramolecular hydrogen bonding, whereas the tertiary alcohol in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide offers steric bulk but reduced hydrogen-bonding capacity.
Physicochemical Properties
- Solubility : The hydroxy group in the target compound may improve aqueous solubility compared to 3-chloro-N-(2-isopropylphenyl)benzamide , which has a hydrophobic isopropyl group.
- Stability : The tertiary alcohol in ’s compound is less prone to oxidation than the secondary alcohol in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
